N'-[4-(propan-2-yl)phenyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide N'-[4-(propan-2-yl)phenyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 1235081-49-8
VCID: VC4663795
InChI: InChI=1S/C22H29N3O2S/c1-16(2)19-3-5-20(6-4-19)24-22(27)21(26)23-13-17-7-10-25(11-8-17)14-18-9-12-28-15-18/h3-6,9,12,15-17H,7-8,10-11,13-14H2,1-2H3,(H,23,26)(H,24,27)
SMILES: CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CSC=C3
Molecular Formula: C22H29N3O2S
Molecular Weight: 399.55

N'-[4-(propan-2-yl)phenyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide

CAS No.: 1235081-49-8

Cat. No.: VC4663795

Molecular Formula: C22H29N3O2S

Molecular Weight: 399.55

* For research use only. Not for human or veterinary use.

N'-[4-(propan-2-yl)phenyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide - 1235081-49-8

Specification

CAS No. 1235081-49-8
Molecular Formula C22H29N3O2S
Molecular Weight 399.55
IUPAC Name N'-(4-propan-2-ylphenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide
Standard InChI InChI=1S/C22H29N3O2S/c1-16(2)19-3-5-20(6-4-19)24-22(27)21(26)23-13-17-7-10-25(11-8-17)14-18-9-12-28-15-18/h3-6,9,12,15-17H,7-8,10-11,13-14H2,1-2H3,(H,23,26)(H,24,27)
Standard InChI Key CKEKJQSXGJXOHE-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CSC=C3

Introduction

Synthesis of Similar Compounds

The synthesis of complex organic compounds like N'-[4-(propan-2-yl)phenyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps, including the formation of amide bonds and the incorporation of specific functional groups. For example, the synthesis of related compounds often involves reactions such as amidation, alkylation, and the use of protecting groups to ensure selective reactions.

Structural Analysis

Structural analysis of organic compounds is crucial for understanding their properties and potential applications. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly used to determine the molecular structure and confirm the identity of synthesized compounds.

Potential Applications

Complex organic compounds are often investigated for their biological activities, including antimicrobial, antiviral, or anticancer properties. For instance, compounds with similar structures have been studied for their interactions with biological targets, such as enzymes or receptors, which can lead to therapeutic applications.

Data Tables for Similar Compounds

While specific data for N'-[4-(propan-2-yl)phenyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide is not available, the following table provides information on a related compound, 1-[3-Methyl-4-(propan-2-yl)phenyl]-5-oxo-N-[(thiophen-2-yl)methyl]pyrrolidine-3-carboxamide, which shares some structural features:

PropertyValue
CAS Number866155-90-0
Molecular Weight356.48 g/mol
Molecular FormulaC20H24N2O2S
Purity/SpecificationNot specified

Research Findings

Research on complex organic compounds often focuses on their synthesis, structural characterization, and biological evaluation. For compounds with similar structures, studies have shown varying degrees of biological activity, depending on the substituents and functional groups present.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator